N-(2-Hydroxybenzoyl)pyrrolidine
Overview
Description
N-(2-Hydroxybenzoyl)pyrrolidine, also known as 1-Salicyloylpyrrolidine, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a salicyloyl group, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with alpha,alpha,alpha-Trifluoro-o-cresol in the presence of sodium hydroxide and water in 1,4-dioxane at 75°C for 18.5 hours . This reaction yields this compound with a high degree of purity.
Chemical Reactions Analysis
N-(2-Hydroxybenzoyl)pyrrolidine undergoes several types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the pyrrolidine ring, the compound can undergo electrophilic substitution reactions with various electrophiles, such as alkyl halides, forming N-substituted pyrrolidines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Condensation Reactions: this compound can participate in condensation reactions with aldehydes and ketones, forming imines and other condensation products.
Scientific Research Applications
N-(2-Hydroxybenzoyl)pyrrolidine has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a nucleophile, participating in various biochemical reactions. The salicyloyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
N-(2-Hydroxybenzoyl)pyrrolidine can be compared with other similar compounds, such as:
N-(2-Hydroxyphenyl)benzoxazole: This compound also contains a hydroxybenzoyl group but differs in the heterocyclic ring structure.
2-(1H-Imidazol-2-yl)pyridine: This compound contains an imidazole ring instead of a pyrrolidine ring, leading to different chemical properties and reactivity.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has a carbamate group instead of a salicyloyl group, resulting in different biological activities.
This compound stands out due to its unique combination of a pyrrolidine ring and a salicyloyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBEJMWNJWJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279923 | |
Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98841-68-0 | |
Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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